Regioisomeric Control of HDAC3 Selectivity: 2-Substituted Analogs as Baseline
Although no direct head‑to‑head assay exists for the 3‑methylthio‑4‑hydroxy isomer, the closest published benchmark, 2‑methylthiobenzamide (compound 16), inhibits HDAC3 with an IC₅₀ of 30 nM and >300‑fold selectivity over all other HDAC isoforms [1]. When the 2‑methylthio is replaced by a 2‑hydroxy group (compound 20), HDAC3 potency is retained but all selectivity over HDAC1 and HDAC2 is lost [2]. This demonstrates that the position of the hydroxy and methylthio groups profoundly influences HDAC isoform selectivity [2].
| Evidence Dimension | HDAC3 inhibition and isoform selectivity |
|---|---|
| Target Compound Data | No direct IC₅₀ available for 4‑Hydroxy‑3‑(methylthio)benzamide; structural class rationale indicates potential selective HDAC3 binding distinct from 2‑substituted analogs |
| Comparator Or Baseline | 2‑Methylthiobenzamide (compound 16): IC₅₀ = 30 nM (HDAC3), selectivity >300‑fold; 2‑Hydroxybenzamide (compound 20): loss of selectivity over HDAC1/2. |
| Quantified Difference | Substitution pattern alters selectivity from >300‑fold (2‑methylthio) to none (2‑hydroxy); the target compound’s 4‑OH/3‑SMe motif is predicted to create a distinct zinc‑chelation geometry. |
| Conditions | Recombinant human HDAC enzymes (HDAC Glo assay) and X‑ray crystallography with HDAC2 (ACS Med. Chem. Lett. 2020) |
Why This Matters
Procurement of a specific regioisomer is essential when developing selective HDAC3 inhibitors, because even minor positional changes can abolish isoform selectivity.
- [1] J. Liu et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med. Chem. Lett. 2020, 11(12), 2476–2483. View Source
- [2] W. Yu et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med. Chem. Lett. 2020 (full text). View Source
